

Kukoamine B (CAS: 164991-67-7): A Technical Guide for Researchers

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Compound of Interest

Compound Name: Kukoamine B

Cat. No.: B1673867

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Kukoamine B (KuB), a spermine alkaloid with the CAS number 164991-67-7, is a bioactive compound isolated from the root cortex of *Lycium chinense*, a plant used in traditional medicine. This technical guide provides an in-depth overview of **Kukoamine B**, including its chemical properties, biological activities, and mechanisms of action, with a focus on its potential therapeutic applications. The information is presented to support further research and drug development efforts.

Chemical and Physical Properties

Kukoamine B is characterized by a spermine backbone conjugated to dihydrocaffeoyl moieties. Its chemical structure and properties are summarized in the table below.

Property	Value
CAS Number	164991-67-7
Molecular Formula	C ₂₈ H ₄₂ N ₄ O ₆
Molecular Weight	530.66 g/mol
IUPAC Name	N-(3-aminopropyl)-N-[4-[[3-[[3-(3,4-dihydroxyphenyl)-1-oxopropyl]amino]propyl]amino]butyl]-3,4-dihydroxybenzenepropanamide
Appearance	Crystalline solid
Solubility	Soluble in DMSO and ethanol
Purity	Typically >95% (HPLC)

Biological Activities and Quantitative Data

Kukoamine B exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic properties. The following tables summarize the key quantitative data associated with these activities.

Anti-inflammatory Activity

Assay/Model	Target/Parameter	Result	Reference(s)
Biosensor Affinity Assay	Lipopolysaccharide (LPS) Binding (Kd)	1.23 μ M	[1]
Biosensor Affinity Assay	CpG DNA Binding (Kd)	0.66 μ M	[1]
LPS-stimulated RAW 264.7 macrophages	TNF- α and IL-6 release inhibition (50-200 μ M)	Dose-dependent inhibition	[1]
E. coli-induced sepsis in mice (i.v. injection)	Mortality Rate Reduction (15, 30, 60 mg/kg)	Reduced from 87.5% to 37.5% (at 60 mg/kg)	[1]
E. coli-induced sepsis in mice (i.v. injection)	Mortality Rate Reduction (1.25, 2.5, 5 mg/kg)	Reduced from 95% to 45% (at 5 mg/kg)	[1]

Antioxidant Activity

Assay	IC ₅₀ Value (μ M)	Reference(s)
PTIO• Scavenging (pH 7.4)	15.3 \pm 1.2	[2][3]
Cu ²⁺ Reducing	10.8 \pm 0.5	[2][3]
DPPH• Scavenging	12.5 \pm 0.7	[2][3]
•O ₂ ⁻ Scavenging	18.2 \pm 1.5	[2][3]
•OH Scavenging	25.6 \pm 2.1	[2][3]

Neuroprotective and Anti-diabetic Activity

Activity	Model	Key Findings	Reference(s)
Neuroprotection	NMDA-induced toxicity in SH-SY5Y cells	Protected against injury, apoptosis, and LDH release; Reduced oxidative stress.[4]	[4]
Neuroprotection	H ₂ O ₂ -induced apoptosis in SH-SY5Y cells	Increased cell viability and restored mitochondrial membrane potential at concentrations of 5-20 µM.[1]	[1]
Anti-diabetic	db/db mice (50 mg/kg/day for 9 weeks)	Lowered blood glucose without body weight gain; Reduced circulating triglycerides and cholesterol.[4]	[4]
Anti-diabetic	High-fat/high-fructose-fed rats (25 and 50 mg/kg)	Attenuated body weight gain, insulin resistance, and lipid accumulation.[5][6]	[5][6]

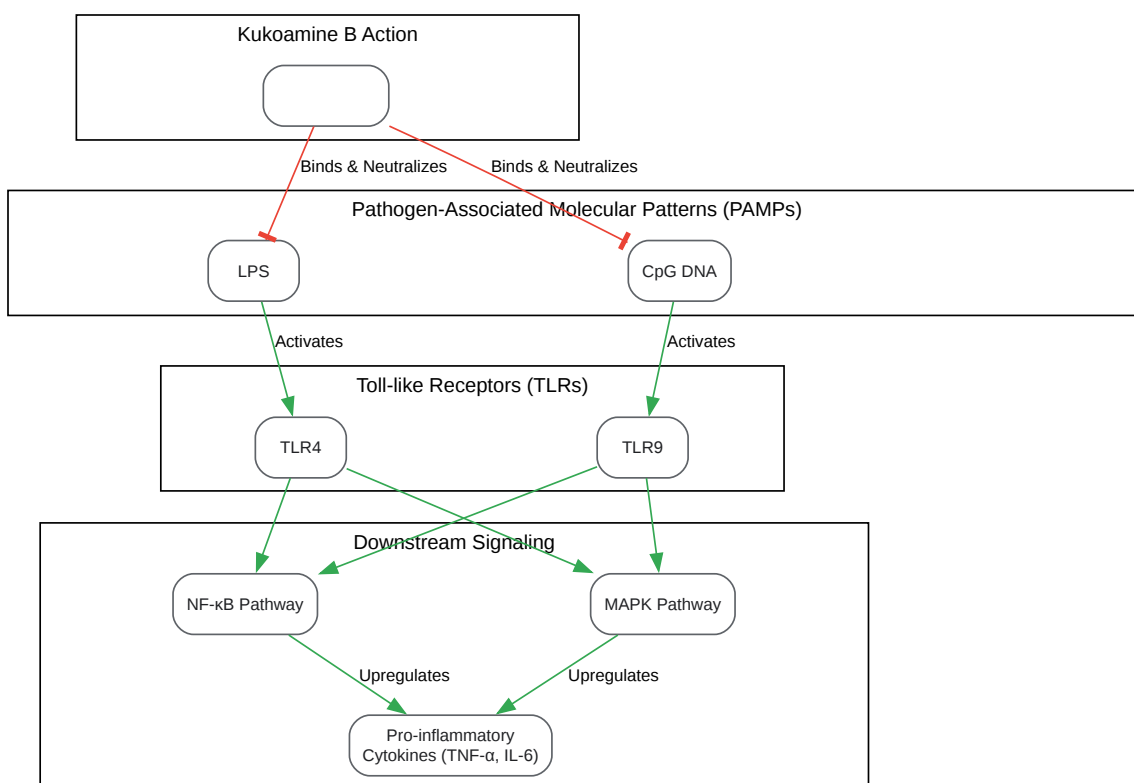
Mechanisms of Action and Signaling Pathways

Kukoamine B exerts its biological effects through multiple mechanisms of action, primarily by modulating key signaling pathways.

Dual Inhibition of LPS and CpG DNA in Sepsis

A primary mechanism of KuB's anti-sepsis effect is its ability to directly bind to and neutralize both lipopolysaccharide (LPS) and CpG DNA.[1][7] This dual inhibition prevents their interaction with Toll-like receptor 4 (TLR4) and Toll-like receptor 9 (TLR9) on immune cells, respectively.[8] This, in turn, blocks the activation of downstream inflammatory signaling

pathways, including the NF- κ B and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF- α and IL-6.[1][8]

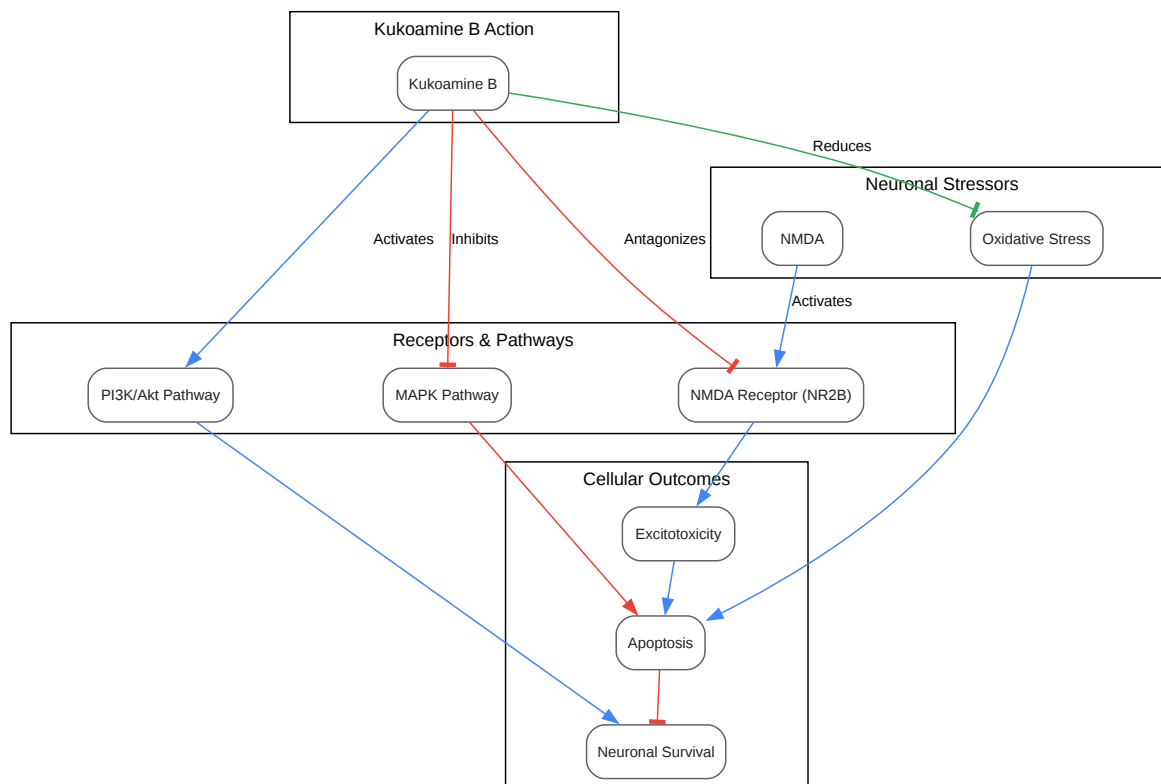


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Caption: **Kukoamine B**'s dual inhibition of LPS and CpG DNA signaling pathways.

Neuroprotection via NMDA Receptor Antagonism and Antioxidant Pathways

KuB demonstrates neuroprotective effects by antagonizing N-methyl-D-aspartate receptors (NMDARs), particularly those containing the NR2B subunit.[4] This action helps to prevent excitotoxicity, a major contributor to neuronal damage in conditions like cerebral ischemia. Additionally, KuB mitigates oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and by modulating the PI3K/Akt and MAPK signaling pathways.[4]



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Caption: Neuroprotective mechanisms of **Kukoamine B**.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of **Kukoamine B**'s biological activities.

In Vitro Anti-inflammatory Assay: LPS-stimulated Macrophages

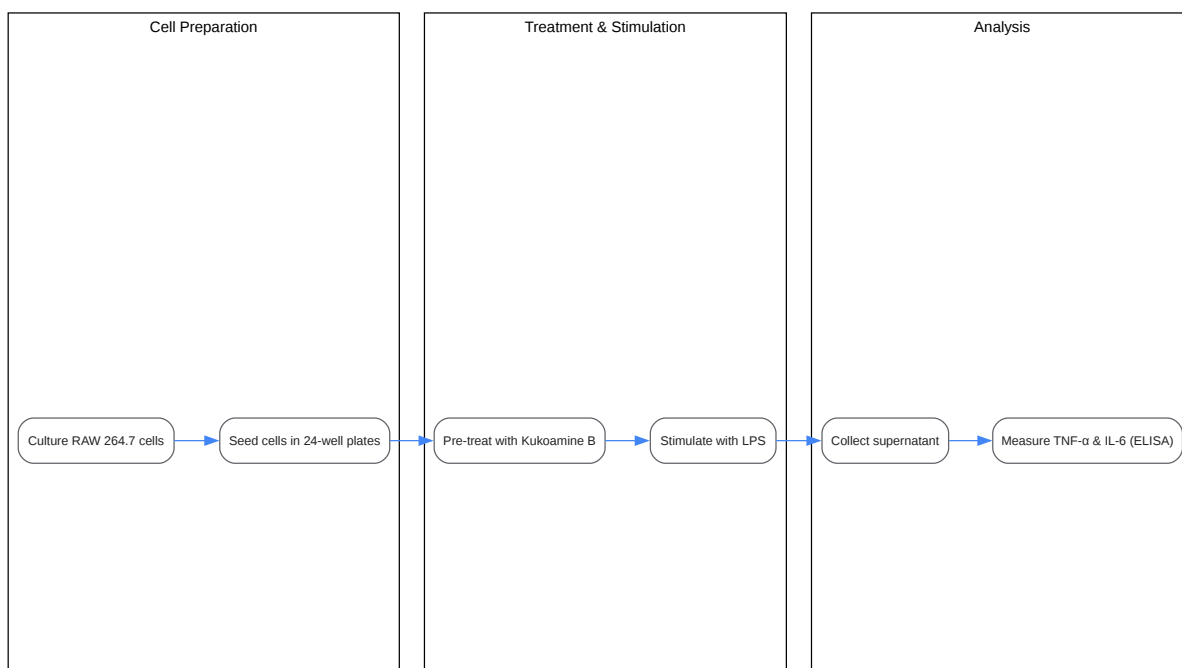
Objective: To evaluate the anti-inflammatory effect of **Kukoamine B** by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- **Kukoamine B**
- ELISA kits for TNF- α and IL-6

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Seeding: Seed the cells in 24-well plates at a density of 2×10^5 cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of **Kukoamine B** (e.g., 50, 100, 200 μ M) for 1 hour.
- Stimulation: Stimulate the cells with LPS (1 μ g/mL) for 24 hours. Include a vehicle control group (no **Kukoamine B**) and a negative control group (no LPS stimulation).
- Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove cell debris.
- Cytokine Measurement: Measure the concentrations of TNF- α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.



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Caption: Workflow for in vitro anti-inflammatory assay.

In Vivo Anti-diabetic Study: db/db Mouse Model

Objective: To assess the anti-diabetic effects of **Kukoamine B** in a genetically diabetic mouse model.

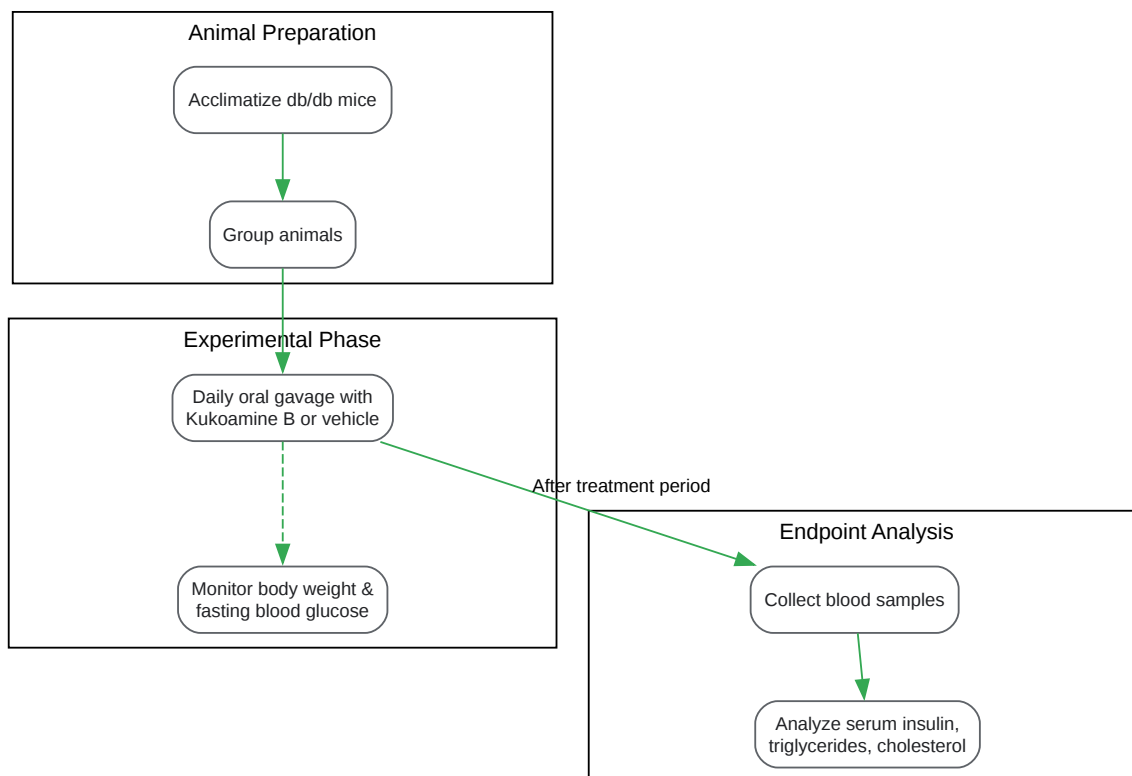
Materials:

- Male db/db mice (e.g., C57BLKS/J-leprdb/leprdb)
- Wild-type control mice (e.g., C57BLKS/J)
- **Kukoamine B**

- Vehicle (e.g., saline or water)
- Glucometer and test strips
- Equipment for blood collection and analysis

Procedure:

- Animal Acclimatization: Acclimatize male db/db mice and their wild-type littermates for at least one week before the experiment.
- Grouping: Divide the db/db mice into a vehicle control group and a **Kukoamine B** treatment group (n=8-10 mice per group). Include a group of wild-type mice as a non-diabetic control.
- Treatment: Administer **Kukoamine B** (e.g., 50 mg/kg body weight) or vehicle to the respective groups daily via oral gavage for a specified period (e.g., 9 weeks).
- Monitoring: Monitor body weight and fasting blood glucose levels regularly (e.g., weekly).
- Sample Collection: At the end of the treatment period, collect blood samples for the analysis of serum insulin, triglycerides, and cholesterol.
- Data Analysis: Analyze the collected data to determine the effect of **Kukoamine B** on diabetic parameters.



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Caption: Workflow for in vivo anti-diabetic study in db/db mice.

Conclusion

Kukoamine B is a promising natural compound with a diverse range of pharmacological activities. Its well-defined chemical structure and multifaceted mechanisms of action, particularly its dual inhibitory effect on LPS and CpG DNA and its neuroprotective properties, make it a strong candidate for further investigation in the development of novel therapeutics for sepsis, neurodegenerative diseases, and metabolic disorders. The detailed experimental protocols provided in this guide are intended to facilitate continued research into the therapeutic potential of this compelling molecule.

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